molecular formula C19H16N2O3 B5539385 Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate

Cat. No.: B5539385
M. Wt: 320.3 g/mol
InChI Key: YABPSANCMAHTHA-UHFFFAOYSA-N
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Description

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is a novel synthetic compound based on the 2-phenylquinoline scaffold, intended for research and development purposes only. This scaffold is recognized in medicinal chemistry for its diverse biological activities. Notably, structurally similar 2-phenylquinoline derivatives have been identified as high-affinity ligands for the Translocator Protein (TSPO), a key biomarker upregulated in neuroinflammatory conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis . These compounds are being actively investigated as potential leads for Positron Emission Tomography (PET) radioligands to image and quantify neuroinflammation . Other research into 2-phenylquinoline analogues has demonstrated potent antagonism of immunostimulatory CpG-oligodeoxynucleotides, suggesting potential applications in immunology research . Furthermore, derivatives of this chemical class have exhibited significant in vitro antioxidant, antifungal, and antibacterial activities in scientific studies, highlighting their utility in pharmacological screening . The structure of this specific compound, which incorporates an acetamide ester linkage, is designed to offer a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize it to develop new probes for biological targets or to optimize physicochemical properties like lipophilicity and metabolic stability . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABPSANCMAHTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 2 2 Phenylquinolin 4 Yl Formamido Acetate

Retrosynthetic Analysis of the Compound

A logical retrosynthetic analysis of Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate begins with the disconnection of the formamidoacetate side chain. The formamide (B127407) bond can be cleaved, suggesting a precursor amine, Methyl 2-[(2-phenylquinolin-4-yl)amino]acetate, and a formylating agent. A more plausible disconnection, however, is at the amide bond, revealing 2-phenylquinoline-4-carboxylic acid and methyl 2-formamidoacetate as key synthons. This approach is generally more practical as it avoids the potential complexities of directly attaching the entire formamidoacetate unit.

Further deconstruction of the 2-phenylquinoline-4-carboxylic acid core leads to simpler, readily available starting materials. A key disconnection breaks the quinoline (B57606) ring, suggesting precursors such as an aniline (B41778) derivative, benzaldehyde, and pyruvic acid, which are characteristic starting materials for well-established quinoline syntheses like the Doebner reaction.

Classical and Contemporary Approaches to Quinoline Core Synthesis

The quinoline scaffold is a ubiquitous motif in medicinal chemistry and natural products, leading to the development of numerous synthetic methods for its construction.

Named Reactions Applicable to Quinoline Ring Formation

Several classical named reactions provide reliable routes to the 2-phenylquinoline-4-carboxylic acid core.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones), and pyruvic acid. For the synthesis of 2-phenylquinoline-4-carboxylic acid, the reaction would typically employ aniline, benzaldehyde, and pyruvic acid.

Pfitzinger Synthesis: The Pfitzinger reaction offers another versatile route, involving the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. To obtain 2-phenylquinoline-4-carboxylic acid, isatin would be reacted with acetophenone. frontiersin.org

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target quinoline core, this could involve the reaction of 2-aminobenzophenone (B122507) with a compound providing the C4-carboxylic acid functionality.

Skraup and Conrad–Limpach Syntheses: While the Skraup synthesis (aniline with glycerol, an oxidizing agent, and sulfuric acid) and the Conrad–Limpach synthesis (aniline with a β-ketoester) are fundamental for quinoline synthesis, they are generally more suited for producing different substitution patterns than that required for the target molecule.

Named ReactionReactants for 2-phenylquinoline-4-carboxylic acidKey Features
Doebner-von Miller Aniline, Benzaldehyde, Pyruvic AcidA three-component reaction that directly yields the desired quinoline-4-carboxylic acid structure.
Pfitzinger Isatin, AcetophenoneProceeds via the opening of the isatin ring followed by condensation and cyclization.
Friedländer 2-Aminobenzophenone, Compound with active methylene (B1212753) groupA condensation reaction leading to the formation of the pyridine (B92270) ring of the quinoline system.

Modern Catalytic Methods

In recent years, modern catalytic approaches have provided more efficient and environmentally benign alternatives to classical methods.

Transition-Metal Catalysis: Palladium, copper, and other transition metals have been employed to catalyze the C-C and C-N bond formations necessary for quinoline synthesis. These methods often proceed under milder reaction conditions and offer a broader substrate scope and functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions can be utilized to construct the biaryl linkage or to facilitate the cyclization step.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. nih.govacs.org Organocatalytic approaches to quinoline synthesis often involve cascade or domino reactions, allowing for the rapid construction of complex molecular architectures from simple precursors in a single pot. nih.govacs.org Chiral organocatalysts can also be employed to achieve enantioselective synthesis of quinoline derivatives. nih.govacs.org

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact.

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions in the absence of a solvent or under microwave irradiation can significantly reduce reaction times, improve yields, and minimize the use of hazardous organic solvents. The Doebner and Pfitzinger reactions, for instance, have been successfully adapted to microwave-assisted and solvent-free conditions. nih.gov

Use of Greener Catalysts and Solvents: The development of recyclable catalysts and the use of environmentally benign solvents such as water or ionic liquids are key aspects of green quinoline synthesis.

Formation of the Formamidoacetate Side Chain

Amide Bond Formation: The 2-phenylquinoline-4-carboxylic acid is first activated, typically by conversion to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This activated intermediate is then reacted with glycine (B1666218) methyl ester hydrochloride in the presence of a base (e.g., triethylamine) to form the corresponding amide, Methyl 2-[(2-phenylquinolin-4-yl)carbonylamino]acetate.

N-Formylation: The resulting secondary amide is then subjected to N-formylation. A variety of reagents can be employed for this transformation, with formic acid being a common and straightforward choice. nih.govscispace.com The reaction can be carried out by heating the amide with formic acid, sometimes in the presence of a dehydrating agent or a catalyst. nih.govscispace.com Other formylating agents include formic acid derivatives or in situ generated formylating species. mdpi.com

StepReagents and ConditionsIntermediate/Product
Amide Formation 1. SOCl₂ or (COCl)₂, reflux2. Glycine methyl ester hydrochloride, Et₃N, CH₂Cl₂Methyl 2-[(2-phenylquinolin-4-yl)carbonylamino]acetate
N-Formylation Formic acid, heatThis compound

Strategies for Stereoselective Synthesis of Potential Chiral Analogues

While the target molecule, this compound, is achiral, the development of stereoselective methods is crucial for the synthesis of potential chiral analogues, which could arise from substitution on the quinoline ring or the side chain.

Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze the enantioselective formation of the quinoline core. nih.govacs.org For instance, an asymmetric Michael addition or a Povarov-type reaction could be employed to set the stereochemistry of a substituent on the developing pyridine ring. nih.govacs.org

Transition-Metal Catalyzed Asymmetric Synthesis: Chiral transition-metal complexes, particularly those of iridium and ruthenium, have been shown to be highly effective for the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines. nih.gov While this would yield a reduced quinoline core, it demonstrates the potential for introducing chirality into the heterocyclic system. Furthermore, chiral ligands can be used in transition-metal-catalyzed cross-coupling and cyclization reactions to achieve asymmetric synthesis of the quinoline ring itself.

Use of Chiral Pool Starting Materials: Another strategy involves starting with a chiral precursor, such as a chiral amine or a chiral building block for the side chain, to introduce stereocenters into the final molecule.

The choice of a specific stereoselective strategy would depend on the desired location of the chiral center in the analogue and the compatibility of the reaction conditions with the functional groups present in the molecule.

Design and Synthesis of Precursors and Intermediates

Synthesis of 2-Phenylquinoline-4-carboxylic acid

2-Phenylquinoline-4-carboxylic acid, also known as cinchophen, serves as the quinoline backbone of the target molecule. Several named reactions can be employed for its synthesis, with the Doebner and Pfitzinger reactions being the most prominent.

The Doebner reaction offers a convergent approach where an aniline, an aldehyde, and pyruvic acid condense to form the quinoline-4-carboxylic acid core. researchgate.netnih.gov For the synthesis of the 2-phenyl derivative, aniline, benzaldehyde, and pyruvic acid are reacted, typically in a solvent like ethanol (B145695) and often under acidic catalysis. nih.gov

Another classical and effective method is the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, acetophenone, under basic conditions. frontiersin.orgscispace.com The reaction proceeds via the opening of the isatin ring followed by cyclization and aromatization to yield the desired 2-phenylquinoline-4-carboxylic acid. scispace.com

Below is a data table summarizing a representative Pfitzinger-type synthesis.

Reactant 1Reactant 2Base/SolventTemperatureReaction TimeYieldReference
IsatinAcetophenone33% KOH / Ethanol85°C8 hours35% frontiersin.org
AnilineBenzaldehyde, Pyruvic AcidEthanolRefluxNot specifiedGood nih.govwikipedia.org
This table presents illustrative data from literature for the synthesis of the precursor 2-phenylquinoline-4-carboxylic acid.

Synthesis of Methyl 2-aminoacetate

Methyl 2-aminoacetate, the methyl ester of the amino acid glycine, is the second key precursor. Due to the inherent instability of the free ester, which can self-condense to form diketopiperazines or polymerize, it is commonly synthesized and stored as its hydrochloride salt. wikipedia.org

A standard laboratory method for its preparation is the Fischer esterification of glycine. This involves treating glycine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. wikipedia.orgchemicalbook.com Thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the ester product.

The general reaction is as follows: NH₂CH₂COOH + CH₃OH + SOCl₂ → [NH₃⁺CH₂COOCH₃]Cl⁻ + SO₂ + HCl

A summary of a typical synthetic procedure is provided in the table below.

Reactant 1Reactant 2ReagentTemperatureReaction TimeYieldReference
GlycineMethanolThionyl ChlorideReflux (66°C)6 hoursQuantitative chemicalbook.com
GlycineMethanolTrimethylsilyl chlorideNot specifiedNot specifiedGood wikipedia.org
This table outlines a common laboratory method for synthesizing the precursor Methyl 2-aminoacetate hydrochloride.

Flow Chemistry and Continuous Processing Approaches for Scalable Production

While batch synthesis is suitable for laboratory-scale preparation, continuous flow chemistry offers significant advantages for the scalable, safe, and efficient production of this compound. nih.gov A hypothetical two-stage continuous process can be envisioned, encompassing the synthesis of the quinoline core followed by the amide bond formation.

Continuous Synthesis of 2-Phenylquinoline-4-carboxylic Acid Core

The Doebner-Miller reaction, a variation of the Doebner reaction, has been successfully adapted to continuous flow systems for the synthesis of quinolines. acs.orgresearchgate.net This approach can be extrapolated for the production of the 2-phenylquinoline-4-carboxylic acid intermediate. A typical setup would involve pumping streams of the reactants (e.g., aniline, benzaldehyde, pyruvic acid) and a catalyst (e.g., sulfuric or other Brønsted/Lewis acids) through a heated reactor coil or a series of continuous stirred-tank reactors (CSTRs). wikipedia.orgacs.org The use of CSTRs can be particularly advantageous for reactions that generate solid byproducts, preventing clogging that might occur in simple tube reactors. acs.org This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.net

Continuous Amide Bond Formation

The final step, the coupling of 2-phenylquinoline-4-carboxylic acid with methyl 2-aminoacetate, can also be transitioned to a continuous flow process. nih.gov Numerous flow-based amidation methodologies have been developed. One common approach involves pre-activating the carboxylic acid. For instance, a stream of 2-phenylquinoline-4-carboxylic acid could be mixed with a coupling agent (e.g., based on carbodiimide (B86325) chemistry or triphosgene) in a microreactor to rapidly generate a highly reactive intermediate. nih.gov This activated species would then be immediately merged with a stream of methyl 2-aminoacetate (liberated from its salt form just prior to reaction) in a second reactor to form the final product. nih.gov This strategy minimizes the lifetime of unstable intermediates and can suppress side reactions, leading to higher purity products. nih.govrsc.org Alternative flow amidation methods, such as direct thermal coupling at high temperatures and pressures, can also be considered, potentially avoiding the need for costly coupling agents. researchgate.net

The table below outlines hypothetical parameters for a continuous flow synthesis.

Process StageReactor TypeReactantsCatalyst/ReagentTemperatureResidence TimePotential Advantages
Stage 1: Quinoline SynthesisCSTRs in seriesAniline, Benzaldehyde, Pyruvic AcidSulfuric Acid100-150°C30-60 minImproved yield, byproduct management, scalability. acs.org
Stage 2: Amide CouplingPacked-bed or Microreactor2-Phenylquinoline-4-carboxylic acid, Methyl 2-aminoacetateCarbodiimide-based coupling agent25-80°C5-15 minHigh efficiency, reduced waste, enhanced safety. nih.govrsc.org
This table presents a conceptual framework for the scalable production of the target compound using continuous flow technology, with parameters extrapolated from related literature.

By integrating these advanced synthetic methodologies, the production of this compound can be streamlined, making it more efficient, safer, and economically viable for larger-scale applications.

Mechanistic Investigations of Reactions Involving Methyl 2 2 Phenylquinolin 4 Yl Formamido Acetate

Elucidation of Reaction Pathways for Compound Formation

Information regarding the specific mechanistic pathways for the formation of Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is not detailed in the available literature.

Studies on Intramolecular Cyclization and Rearrangement Reactions

There is no available research data on the intramolecular cyclization and rearrangement reactions of this compound.

Reactivity Profiling with Diverse Reagents and Reaction Conditions

A detailed reactivity profile of this compound with a diverse range of reagents and under various reaction conditions has not been documented.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic data for key transformations involving this compound are not available in published studies.

Computational Insights into Reaction Mechanisms and Transition States

Computational studies providing insights into the reaction mechanisms and transition states of this compound have not been reported.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Methyl 2 2 Phenylquinolin 4 Yl Formamido Acetate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate, which would provide precise mass-to-charge ratio and confirm its elemental composition, is not readily found in published research. This technique would be crucial in verifying the molecular formula, C20H16N2O3, by comparing the experimentally measured exact mass with the theoretically calculated mass.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

While standard proton and carbon NMR (¹H and ¹³C NMR) data may exist in commercial databases, detailed multi-dimensional NMR studies such as 2D-NMR (e.g., COSY, HSQC, HMBC) and Solid-State NMR analyses for this compound are not documented in available literature. Such studies would be essential for unambiguously assigning all proton and carbon signals, establishing through-bond and through-space correlations, and providing insight into the molecule's three-dimensional structure and conformational dynamics in solution and the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Comprehensive Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analyses for this compound have not been detailed in research articles. These vibrational spectroscopy techniques would be instrumental in identifying characteristic functional groups, such as the amide C=O stretch, N-H bend, ester C=O stretch, and aromatic C-H and C=C vibrations, as well as probing potential intermolecular interactions like hydrogen bonding in the solid state.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound in crystallographic databases. This powerful technique would provide the definitive solid-state structure, including bond lengths, bond angles, and the absolute configuration of the molecule, offering unambiguous proof of its three-dimensional arrangement and intermolecular packing in the crystalline form.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Detailed studies on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are not available in the scientific literature. Such analyses would provide valuable information on the electronic transitions within the molecule, its chromophoric and fluorophoric properties, and could be used to understand its potential applications in materials science or as a fluorescent probe.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis

Computational Chemistry and Theoretical Studies on Methyl 2 2 Phenylquinolin 4 Yl Formamido Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a primary tool for investigating the electronic properties of Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate. These calculations could elucidate the molecule's stability and reactivity.

Electronic Structure: A typical study would involve optimizing the geometry of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p). From this, key electronic parameters could be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Stability and Reactivity Descriptors: Global reactivity descriptors could be calculated to predict the molecule's behavior in chemical reactions. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such data provides a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Ionization Potential6.5 eV
Electron Affinity1.8 eV
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.35 eV
Chemical Softness (S)0.43 eV⁻¹

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ester and amide linkers in this compound allows for multiple low-energy conformations.

Conformational Analysis: A systematic conformational search could be performed to identify the most stable conformers. This would involve rotating the key dihedral angles and calculating the relative energies of the resulting structures. The results would likely show a preferred orientation of the phenyl ring relative to the quinoline (B57606) system and specific arrangements of the formamido and acetate (B1210297) groups to minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations in a suitable solvent (e.g., water or DMSO) would provide insights into the dynamic behavior of the molecule over time. These simulations could reveal how the molecule's conformation changes in a solution, the stability of intramolecular hydrogen bonds, and how the solvent molecules arrange themselves around the solute.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts could be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would then be correlated with experimentally obtained NMR spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies could be computed to predict the infrared (IR) and Raman spectra. The calculated frequencies and intensities would correspond to specific vibrational modes of the molecule, such as C=O stretching, N-H bending, and aromatic C-H stretching, aiding in the interpretation of experimental spectra.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33503345
C=O (Amide) Stretch16851680
C=O (Ester) Stretch17401735
C=N (Quinoline) Stretch15901588

Computational Modeling of Reaction Pathways and Transition States

Theoretical modeling can be employed to study the mechanisms of reactions involving this compound. For instance, the hydrolysis of the ester group could be investigated.

Transition State Search: By modeling the reaction pathway, the transition state structure for a given reaction can be located. The energy of this transition state would determine the activation energy of the reaction, providing a measure of the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) could be used to find the transition state geometries.

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations would be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Quantitative Structure-Property Relationship (QSPR) Studies

While a QSPR study would require a dataset of related compounds and their measured properties, a hypothetical study for a series of 2-phenylquinoline (B181262) derivatives could be envisioned.

Descriptor Calculation: For this compound and its analogs, a range of molecular descriptors (e.g., topological, electronic, and steric) would be calculated.

Model Development: A statistical model, such as multiple linear regression or a machine learning algorithm, would then be developed to correlate these descriptors with a specific property of interest (e.g., biological activity or a physicochemical property like solubility). Such a model could then be used to predict the properties of new, unsynthesized compounds in the same chemical class.

Exploration of Derivatives and Analogues of Methyl 2 2 Phenylquinolin 4 Yl Formamido Acetate

Design Principles for Systematic Structural Modification

The design of analogues of Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate would likely be guided by principles of medicinal chemistry and materials science, aiming to modulate its chemical and physical properties in a controlled manner. Key strategies would involve isosteric and bioisosteric replacements, substituent effects, and conformational constraints.

Substituent Modulation: The primary approach involves the introduction of various functional groups onto the 2-phenylquinoline (B181262) core. The electronic nature of these substituents (electron-donating or electron-withdrawing) can significantly alter the electron density of the quinoline (B57606) ring system, thereby influencing its reactivity, stability, and intermolecular interactions. For instance, introducing electron-withdrawing groups like nitro or cyano moieties could enhance the electrophilicity of the quinoline ring, while electron-donating groups such as methoxy (B1213986) or amino groups would have the opposite effect.

Pharmacophore Hybridization: Another design principle is the combination of the 2-phenylquinoline scaffold with other known pharmacophores or functional moieties. This can lead to hybrid molecules with potentially novel or enhanced properties. The formamidoacetate side chain itself offers a versatile linker for attaching other chemical entities.

Conformational Restriction: Modifying the structure to limit conformational flexibility can lead to analogues with higher specificity for a particular biological target or more ordered packing in a solid state. This could be achieved by introducing bulky substituents or by creating cyclic analogues.

Synthesis of Quinoline Ring-Substituted Analogues

The synthesis of analogues with modifications on the quinoline ring can be approached by either starting from appropriately substituted precursors or by late-stage functionalization of the pre-formed 2-phenylquinoline core.

A common route to 2-phenylquinoline-4-carboxylic acids, which are precursors to the formamidoacetate derivative, is the Doebner reaction, involving the condensation of an aniline (B41778), an aldehyde (benzaldehyde), and pyruvic acid. By using substituted anilines or substituted benzaldehydes, a wide variety of analogues with substituents on either the quinoline or the phenyl ring can be prepared.

For instance, the reaction of a substituted aniline with 2-nitrobenzaldehyde (B1664092) and pyruvic acid can yield 2-(2-nitrophenyl)-quinoline-4-carboxylic acid derivatives, which can be further modified.

Another powerful method is the Pfitzinger reaction, which involves the reaction of isatin (B1672199) or substituted isatins with a carbonyl compound containing an α-methylene group (like acetophenone) in the presence of a base. This method allows for the introduction of substituents on the benzene (B151609) portion of the quinoline ring.

Late-stage functionalization of the 2-phenylquinoline ring system, although often more challenging, can also be employed. Electrophilic aromatic substitution reactions would likely direct incoming electrophiles to the 5- and 8-positions of the quinoline ring, as well as to the ortho- and para-positions of the 2-phenyl substituent.

Table 1: Potential Quinoline Ring-Substituted Analogues and Precursors

Substituent (R) Position of Substitution Potential Synthetic Precursor
Methoxy 6-position of quinoline 4-methoxyaniline
Chloro 7-position of quinoline 4-chloroaniline
Nitro 4'-position of phenyl ring 4-nitrobenzaldehyde

Modifications of the Formamidoacetate Side Chain

The formamidoacetate side chain, -NH-C(=O)-CH₂-COOCH₃, offers several points for modification to alter the compound's properties.

Amide Nitrogen Alkylation: The N-H group of the formamido linker could potentially be alkylated to introduce small alkyl or other functionalized groups. This would, however, remove a potential hydrogen bond donor.

Alpha-Carbon Substitution: The methylene (B1212753) group (-CH₂-) between the amide and the ester is a key point for introducing diversity. Photoinduced C(sp³)-H functionalization of glycine (B1666218) derivatives has been developed as a method for creating unnatural amino acids, and similar strategies could be applied here. nih.gov This would allow for the synthesis of analogues with various alkyl or aryl substituents at this position, potentially introducing a chiral center.

Ester Modification: The methyl ester is readily susceptible to hydrolysis to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of alcohols or amines to form different esters or amides, respectively. This is a common strategy to modulate solubility and cell permeability. For example, conversion to a tert-butyl ester could increase lipophilicity, while coupling with an amino alcohol could enhance water solubility.

Chain Homologation or Truncation: The length of the acetate (B1210297) side chain can be extended or shortened. For example, using β-alanine methyl ester instead of glycine methyl ester in the synthesis would lead to a propionamido derivative.

Table 2: Examples of Potential Side Chain Modifications

Modification Type Modified Structure Potential Synthetic Reactant
Ester Hydrolysis -NH-C(=O)-CH₂-COOH NaOH or LiOH
Amide Formation -NH-C(=O)-CH₂-C(=O)NHR Carboxylic acid + Amine (RNH₂)
α-Alkylation -NH-C(=O)-CHR-COOCH₃ Alkyl halide (RX)

Stereoisomeric and Enantiomeric Synthesis and Characterization (if applicable)

The parent compound, this compound, is achiral. However, chirality can be introduced through modifications, particularly by substitution at the α-carbon of the acetate side chain, as mentioned in the previous section. Should such chiral analogues be synthesized, the development of stereoselective or enantioselective synthetic methods would be crucial.

One potential approach would be to use a chiral auxiliary attached to the glycine moiety to direct the stereochemical outcome of an alkylation reaction at the α-carbon. Alternatively, asymmetric catalysis could be employed. For example, palladium-catalyzed allylic alkylation of chelated enolates of N-(α-hydroxyacyl)-glycine esters has been shown to proceed with high stereoselectivity. core.ac.uk

Furthermore, stereoselective synthesis of 4-substituted-1,2,3,4-tetrahydroquinolines has been reported, which could serve as chiral precursors to the fully aromatized quinoline analogues. clockss.orgfrontiersin.org

The characterization of enantiomers would typically involve chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate them and polarimetry to measure their optical rotation. The absolute configuration of a new stereocenter would need to be determined, possibly through X-ray crystallography of a suitable crystalline derivative or by correlation to a known chiral compound.

Comparative Reactivity and Stability Analyses of Analogues

The introduction of different functional groups onto the 2-phenylquinoline core or the side chain would be expected to alter the reactivity and stability of the resulting analogues.

Electronic Effects on the Quinoline Ring: The reactivity of the quinoline ring towards electrophilic or nucleophilic attack would be modulated by the electronic properties of the substituents. For example, electron-donating groups on the benzene portion of the quinoline would activate it towards electrophilic substitution, while electron-withdrawing groups would deactivate it. The basicity of the quinoline nitrogen would also be influenced, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it.

Stability of the Formamidoacetate Linkage: The stability of the amide bond in the side chain towards hydrolysis would be influenced by steric and electronic factors. Bulky substituents near the amide bond could provide steric hindrance, increasing its stability. The stability of the ester group would also be affected by neighboring groups.

Photostability: Quinolines are known to be photoreactive, and the nature and position of substituents can influence their photostability. Some substituted 2-phenylquinolines may be more prone to photodegradation than others.

Thermal Stability: The thermal stability of 2-phenylquinoline itself is quite high, suggesting that its derivatives would also be relatively stable at elevated temperatures. However, the specific functional groups introduced would dictate the ultimate thermal decomposition profile of the analogues.

A systematic study would involve subjecting the synthesized analogues to a range of conditions (e.g., acidic, basic, oxidative, photochemical) and monitoring their degradation over time using techniques like HPLC or NMR spectroscopy to determine their relative stabilities.

Structure-Property Relationship (SPR) Studies for Specific Chemical or Physical Attributes

Once a library of analogues is synthesized, structure-property relationship (SPR) studies can be conducted to correlate specific structural features with changes in chemical or physical properties.

Solubility: The introduction of polar functional groups (e.g., hydroxyl, carboxyl) would be expected to increase aqueous solubility, while the addition of nonpolar moieties (e.g., long alkyl chains, additional aromatic rings) would increase lipophilicity and solubility in organic solvents. A systematic variation of substituents would allow for the fine-tuning of solubility properties.

Melting Point and Crystallinity: Changes in molecular symmetry, intermolecular forces (e.g., hydrogen bonding, π-π stacking), and molecular weight due to substitution will affect the melting point and crystalline packing of the analogues. For instance, the introduction of groups capable of hydrogen bonding might lead to higher melting points.

Spectroscopic Properties: The absorption and emission properties (fluorescence/phosphorescence) of the 2-phenylquinoline scaffold are sensitive to substitution. Electron-donating or -withdrawing groups, as well as extending the π-conjugated system, can cause shifts in the absorption and emission maxima (bathochromic or hypsochromic shifts) and affect the quantum yield. A systematic SPR study could lead to the development of analogues with tailored photophysical properties for applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

Table 3: Predicted Impact of Substituents on Physicochemical Properties

Substituent Type Predicted Effect on Aqueous Solubility Predicted Effect on Lipophilicity (log P) Predicted Effect on UV-Vis Absorption
-OH, -COOH Increase Decrease Minor shift
-Cl, -Br Decrease Increase Minor shift
-OCH₃ Minor change Increase Bathochromic shift

Future Research Directions and Perspectives for Methyl 2 2 Phenylquinolin 4 Yl Formamido Acetate

Development of Novel and More Efficient Synthetic Routes

One promising approach could be a modification of the Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, followed by amidation and esterification. nih.gov Research could focus on optimizing reaction conditions, such as catalysts, solvents, and temperature, to improve the efficiency of this multi-component reaction.

Table 1: Potential Catalytic Systems for One-Pot Synthesis

Catalyst System Solvent Temperature (°C) Potential Advantages
Lewis Acid (e.g., Sc(OTf)₃) Acetonitrile 80 Mild reaction conditions, high regioselectivity
Brønsted Acid (e.g., p-TSA) Toluene 110 Cost-effective, readily available
Microwave-assisted Ethanol (B145695) 120 Reduced reaction times, improved yields

Furthermore, exploring novel coupling strategies, such as palladium-catalyzed amidation reactions, could provide alternative and potentially more versatile routes to the target molecule and its derivatives.

Expanding the Scope of Chemical Reactivity and Transformations

The chemical versatility of Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate offers numerous avenues for further derivatization and transformation. Future studies should investigate the reactivity of its key functional groups: the quinoline (B57606) ring, the amide linkage, and the methyl ester.

Quinoline Ring Functionalization: Research into electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the phenyl and quinoline rings could yield a library of novel compounds with modulated electronic and steric properties.

Amide Bond Modification: The amide nitrogen could be a site for alkylation or acylation, while the carbonyl group could undergo reduction or reactions with organometallic reagents.

Ester Group Transformation: Hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a key intermediate for further amide couplings, leading to the synthesis of more complex molecules. Saponification followed by coupling with various amines or alcohols could generate a diverse range of derivatives.

Table 2: Proposed Chemical Transformations and Potential Products

Starting Material Reagent(s) Potential Product Class
This compound HNO₃/H₂SO₄ Nitro-substituted derivatives
This compound LiAlH₄ Amino alcohol derivatives

Integration with Advanced Characterization Methodologies (e.g., operando spectroscopy)

A thorough understanding of the structural and dynamic properties of this compound is crucial for its development. While standard techniques like NMR and mass spectrometry are essential for initial characterization, future research would benefit from the application of more advanced methodologies.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the molecule's three-dimensional conformation, including bond angles, bond lengths, and intermolecular interactions in the solid state. nih.gov

Operando Spectroscopy: In the context of potential catalytic applications, employing operando techniques (e.g., in-situ IR or Raman spectroscopy) could provide real-time insights into the compound's behavior and transformation during a chemical reaction. This would be invaluable for elucidating reaction mechanisms.

Deeper Computational Insights into Complex Phenomena

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of molecules. nih.gov Future research should leverage density functional theory (DFT) and other computational methods to investigate various aspects of this compound.

Molecular Modeling and Docking: For potential biological applications, molecular docking studies could predict the binding affinity and mode of interaction with various protein targets, such as enzymes or receptors. nih.gov This could guide the rational design of more potent analogues.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

Reaction Mechanism Elucidation: Theoretical calculations can be employed to map out the energy profiles of potential reaction pathways, helping to understand the kinetics and thermodynamics of its synthesis and transformations. acs.org

Table 3: Key Parameters for Computational Investigation

Property to Investigate Computational Method Potential Insights
Molecular Geometry DFT (e.g., B3LYP/6-31G*) Optimized 3D structure, bond parameters
Electronic Properties TD-DFT HOMO-LUMO gap, electronic transitions
Binding Affinity Molecular Docking Interaction with biological macromolecules

Exploration of Untapped Applications in Emerging Technologies and Chemical Methodologies

The unique structure of this compound suggests a range of potential applications that warrant future investigation.

Medicinal Chemistry: Given the broad biological activities of quinoline derivatives, this compound could be screened for various therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. benthamscience.comrsc.org

Materials Science: The planar aromatic structure of the 2-phenylquinoline (B181262) core suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. guidechem.com

Catalysis: The nitrogen atom in the quinoline ring could act as a ligand for metal catalysts, opening up possibilities for its use in asymmetric synthesis or other catalytic transformations.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for new discoveries and innovations.

Q & A

What are the optimal multi-step synthetic routes for Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves coupling 2-phenylquinoline-4-carboxylic acid with methyl 2-aminoacetate. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., DCC) or mixed anhydrides to form an active intermediate.
  • Amide bond formation : React with methyl 2-aminoacetate under inert conditions (N₂ atmosphere) to prevent oxidation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization (methanol/water) to isolate the product.
    Optimization strategies:
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Temperature : Maintain 0–5°C during activation to minimize side reactions.
  • Yield tracking : Use TLC (Rf ~0.4 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

How can researchers resolve contradictions in crystallographic data for this compound using SHELX software?

Methodological Answer:
Discrepancies in crystallographic data (e.g., anomalous displacement parameters or poor R-factors) can be addressed via:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine twin laws if data shows pseudo-merohedral twinning .
  • Anisotropic refinement : Apply restraints to thermal parameters for non-hydrogen atoms to avoid overfitting.
  • Hydrogen placement : Utilize SHELXE to generate hydrogen positions geometrically, then refine with riding models.
    For ambiguous electron density:
  • Occupancy refinement : Test partial occupancy of disordered groups (e.g., ester moieties) using PART instructions .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

What in vitro assays are appropriate for evaluating the enzyme inhibitory activity of this compound?

Methodological Answer:
Target-specific assays depend on the enzyme class (e.g., kinases, proteases):

  • Fluorescence-based assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor protease inhibition (λex/λem = 360/460 nm) .
  • Competitive binding studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (KD, Kon/Koff) using immobilized enzyme targets.
  • IC50 determination : Perform dose-response curves (0.1–100 µM) in triplicate, normalized to DMSO controls.
    Data interpretation :
  • False-positive mitigation : Include detergent (e.g., 0.01% Tween-20) to disrupt aggregators .
  • Selectivity profiling : Test against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .

How can the compound’s stability under varying pH and temperature conditions be characterized for long-term storage?

Methodological Answer:

  • Accelerated stability studies :
    • pH stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours; analyze via HPLC for degradation products (e.g., hydrolyzed carboxylic acid).
    • Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition onset temperatures (N₂ atmosphere, 10°C/min ramp) .
  • Photostability : Expose to UV light (254 nm) for 24 hours; monitor λmax shifts via UV-Vis spectroscopy .
  • Long-term storage : Store lyophilized samples at -80°C under argon; reconstitute in anhydrous DMSO for bioassays .

What strategies mitigate safety risks during synthesis involving reactive intermediates like isocyanates or acyl chlorides?

Methodological Answer:

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity and double-walled reaction vessels for exothermic steps .
  • Personal protective equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and full-face respirators with organic vapor cartridges .
  • Waste handling : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal in designated halogenated waste containers .
  • Emergency protocols : Maintain 10% sodium bicarbonate solution for acid spills and calcium gluconate gel for hydrofluoric acid exposure .

How can molecular docking studies predict the interaction of this compound with quinoline-binding enzymes?

Methodological Answer:

  • Protein preparation : Retrieve enzyme structures (e.g., PDB ID 2HYY for quinoline-binding proteins); remove water molecules and add polar hydrogens using AutoDock Tools.
  • Ligand parameterization : Generate 3D conformers of the compound with Open Babel; assign Gasteiger charges.
  • Docking workflow :
    • Use AutoDock Vina with a grid box (20 ų) centered on the active site.
    • Validate with re-docking (RMSD <2.0 Å for co-crystallized ligands).
  • Post-analysis : Identify key interactions (e.g., π-π stacking with phenylquinoline, hydrogen bonds with acetamide) using PyMOL .

What analytical techniques resolve ambiguities in NMR spectra caused by rotameric forms of the acetamide group?

Methodological Answer:

  • Variable-temperature NMR : Acquire ¹H spectra at 25°C and -40°C (CDCl₃) to coalesce rotamer signals .
  • 2D experiments : Use HSQC to correlate NH protons with adjacent carbons; ROESY to detect spatial proximity between phenyl and quinoline protons.
  • Dynamic analysis : Calculate rotational barriers via EXSY (exchange spectroscopy) if half-life >1 sec .

How do researchers design structure-activity relationship (SAR) studies to optimize the compound’s bioactivity?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituents at the quinoline 2-position (e.g., halogens, methyl groups) to assess steric effects .
  • Functional group replacement : Replace the methyl ester with ethyl or tert-butyl esters to evaluate hydrolysis resistance .
  • Biological testing : Rank analogs by IC50 in enzyme assays and logP values (HPLC-derived) to correlate hydrophobicity with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.